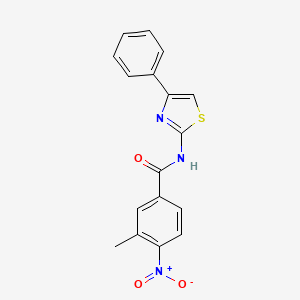3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC15475458
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H13N3O3S |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H13N3O3S/c1-11-9-13(7-8-15(11)20(22)23)16(21)19-17-18-14(10-24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,21) |
| Standard InChI Key | KEPANEPMAYJAKA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
3-Methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide belongs to the family of thiazole-linked benzamides, which are of interest in medicinal chemistry due to their modular synthesis and bioactivity. The compound’s structure comprises:
-
Benzamide core: A benzene ring substituted with a methyl group at position 3 and a nitro group at position 4.
-
Thiazole moiety: A 1,3-thiazole ring attached to the benzamide via an amide bond, with a phenyl group at position 4 of the thiazole.
The closest analog, 4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, has a molecular formula of and a molecular weight of 339.37 g/mol . Its SMILES string (Cc1ccc(cc1[N+]([O-])=O)C(Nc1nc(cs1)c1ccccc1)=O) confirms the substitution pattern and connectivity .
Synthesis and Structural Characterization
Synthetic Routes
Thiazole-linked benzamides are typically synthesized via the Schotten-Baumann reaction, where an aminothiazole reacts with an acyl chloride under basic conditions . For example, 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole derivatives were prepared by coupling 2-amino-4-phenylthiazole with diazonium salts, followed by acylation with substituted benzoyl chlorides . Adapting this method, the target compound could be synthesized by:
-
Diazotization: Formation of a diazonium salt from 3-nitro-4-methylaniline.
-
Coupling: Reaction with 2-amino-4-phenylthiazole to introduce the thiazole moiety.
-
Acylation: Treatment with benzoyl chloride derivatives to form the amide bond.
Key reaction conditions include ice-cold temperatures for diazonium stability and sodium acetate as a base to facilitate coupling .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include at 1650–1675 cm, at 1625–1650 cm, and at 1375 cm .
-
NMR: A singlet at 13.23–13.45 corresponds to the amide proton, while aromatic protons appear between 7.47–8.39 . The absence of -NH signals confirms successful acylation.
Physicochemical Properties
The physicochemical profile of 4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide provides insights into the behavior of its structural analogs :
Key observations:
-
Lipophilicity: The high logP (4.88) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility (logSw = -4.71) .
-
Polar Surface Area: A PSA of 66.19 Ų indicates moderate polarity, balancing solubility and bioavailability .
Comparative Analysis with Structural Analogs
4-Methoxy-N-(4-Phenyl-1,3-Thiazol-2-yl)Benzamide
-
Key Difference: Methoxy group replaces nitro, reducing electron-withdrawing effects.
-
Impact: Lower antimicrobial potency but improved solubility (logP = 4.13) .
3-Nitro-N-[5-Methyl-4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Benzamide
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume